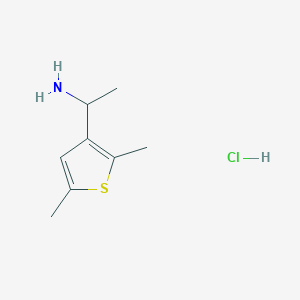
Methyl 2-(3-bromo-4-methylphenyl)acetate
Descripción general
Descripción
Methyl 2-(3-bromo-4-methylphenyl)acetate is a white solid compound with a specific molecular structure. It is soluble in organic solvents and has a distinct odor. This compound is commonly used as an important intermediate in organic synthesis .
Mecanismo De Acción
Target of Action
Methyl 2-(3-bromo-4-methylphenyl)acetate is a complex compound with a specific molecular structure Compounds with similar structures, such as benzylic halides, typically interact with various biological targets via nucleophilic substitution or free radical bromination .
Mode of Action
Based on its structural similarity to benzylic halides, it may undergo reactions via an sn1 pathway, facilitated by the resonance-stabilized carbocation . This interaction could lead to various changes at the molecular level, affecting the function of the target.
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, leading to the formation of alkylated carbene complexes . These complexes can further interact with other molecules and pathways, leading to downstream effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(3-bromo-4-methylphenyl)acetate can be synthesized through various methods. One common approach involves the esterification of 3-bromo-4-methylphenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters helps in achieving high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-bromo-4-methylphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Major Products Formed
Substitution: 2-(3-iodo-4-methylphenyl)acetate, 2-(3-fluoro-4-methylphenyl)acetate.
Oxidation: 3-bromo-4-methylbenzoic acid.
Reduction: 2-(3-bromo-4-methylphenyl)ethanol.
Aplicaciones Científicas De Investigación
Methyl 2-(3-bromo-4-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-bromo-3-methylphenyl)acetate
- Methyl 2-(3-chloro-4-methylphenyl)acetate
- Methyl 2-(3-bromo-4-ethylphenyl)acetate
Uniqueness
Methyl 2-(3-bromo-4-methylphenyl)acetate is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs. For instance, the bromine atom’s position can significantly influence the compound’s behavior in substitution reactions, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
methyl 2-(3-bromo-4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-3-4-8(5-9(7)11)6-10(12)13-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYUTZOUDJUCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


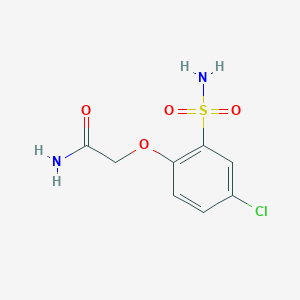

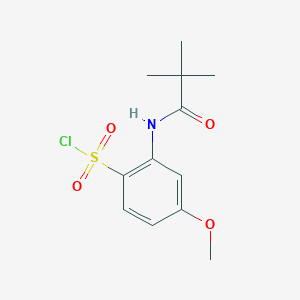
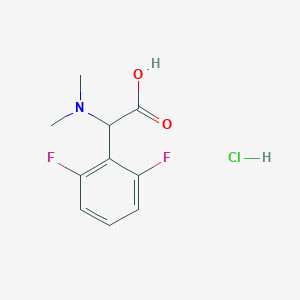
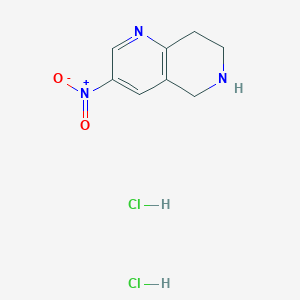
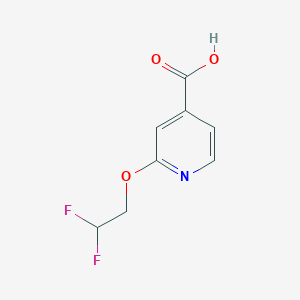
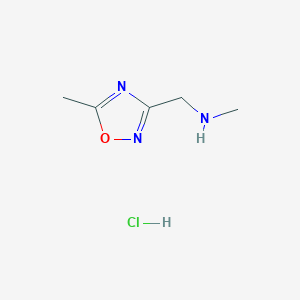


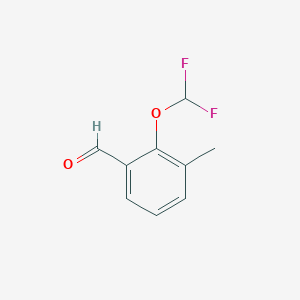

![3-[2-(Piperidin-4-yl)ethyl]pyridine](/img/structure/B1431822.png)
